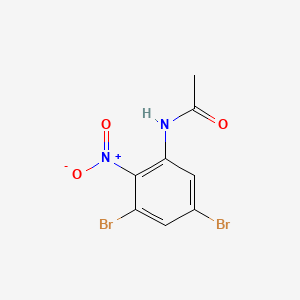

N-Acetyl 3,5-dibromo-2-nitroaniline

説明

Contextual Significance of N-Acetyl 3,5-dibromo-2-nitroaniline (B13142925) in Organic Chemistry

The significance of N-Acetyl 3,5-dibromo-2-nitroaniline lies in its nature as a multi-functionalized building block. Polysubstituted aromatic compounds are crucial in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and dyes. umc.edu.dzmagritek.com The specific arrangement of electron-withdrawing (nitro, bromo) and electron-donating (acetamido) groups on the aniline (B41778) scaffold creates a unique electronic environment and offers multiple reactive sites for further chemical transformations. This makes it a target of interest for constructing more elaborate molecular architectures. While it is commercially available from several suppliers as a building block for research and development, its full synthetic potential remains largely untapped in academic literature. buyersguidechem.comcrysdotllc.com

Overview of Aromatic Nitroanilines and Acetamides in Synthetic Transformations

Aromatic nitroanilines are a cornerstone class of intermediates, particularly in the dye industry and for producing pharmaceuticals. fiveable.mewikipedia.org The nitro group is a strong electron-withdrawing group that can be readily reduced to an amino group, opening pathways to a wide variety of subsequent reactions. However, the high reactivity of the primary amino group in anilines can complicate certain electrophilic substitution reactions, such as nitration or halogenation, often leading to multiple substitutions or oxidation. vanderbilt.edursc.org

To control this reactivity, the amino group is often protected. Acetylation, the conversion of the amine to an acetamide (B32628) using reagents like acetic anhydride (B1165640), is a common and effective strategy. libretexts.orgdoubtnut.com The resulting acetamido group is still an ortho-, para-director but is less activating than the amino group, which allows for more controlled and selective electrophilic aromatic substitution. magritek.comvanderbilt.eduulisboa.pt This protective group can later be removed via hydrolysis to regenerate the amine functionality, making acetamides versatile intermediates in multi-step syntheses. doubtnut.comresearchgate.net

Research Gaps and Objectives in the Study of this compound

Despite its availability and potential utility, there is a notable scarcity of dedicated research on this compound in peer-reviewed journals. Most available information comes from chemical supplier catalogs, which provide basic physical properties but lack in-depth scientific investigation. bldpharm.compharmaffiliates.comlookchem.com

Key research gaps include:

The absence of a detailed, optimized synthesis protocol and reaction mechanism studies.

A lack of comprehensive spectroscopic characterization and data interpretation (e.g., advanced NMR, mass spectrometry).

No published crystal structure analysis, which would provide crucial insights into its solid-state conformation and intermolecular interactions.

Limited exploration of its reactivity and potential as a precursor for novel compounds.

Therefore, the primary objective of future research on this compound would be to systematically synthesize and characterize this compound. This would involve developing an efficient synthetic route, thoroughly analyzing its structural and spectroscopic properties, and exploring its utility in further synthetic transformations to unlock its potential as a valuable building block in organic chemistry. Studies on the polymorphism of related nitroacetanilide compounds suggest that the crystal packing and conformation can be complex and warrant detailed investigation. brunel.ac.ukacs.org

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is compiled from chemical catalogs and databases.

Spectroscopic and Crystallographic Data

Detailed experimental spectroscopic and crystallographic data for this compound are not extensively reported in the literature. The following tables represent expected values and characteristics based on the analysis of its functional groups and data from structurally similar compounds, such as other halogenated nitroacetanilides. brunel.ac.ukresearchgate.netchemicalbook.comspectrabase.com

Expected Spectroscopic Data

Predicted Crystallographic Information

No experimental crystal structure has been published. However, based on studies of similar molecules like 2-(N,N-dimethylamino)-5-nitroacetanilide and 4-amino-2-nitroacetanilide, certain features can be anticipated. acs.orgoptica.org

Table of Mentioned Compounds

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-(3,5-dibromo-2-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2N2O3/c1-4(13)11-7-3-5(9)2-6(10)8(7)12(14)15/h2-3H,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEEGGWMAUYBKBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=CC(=C1)Br)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674367 | |

| Record name | N-(3,5-Dibromo-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855929-29-2 | |

| Record name | N-(3,5-Dibromo-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Acetyl 3,5 Dibromo 2 Nitroaniline

Multi-Step Synthesis Strategies from Precursor Aniline (B41778) Derivatives

Multi-step synthesis is the conventional approach for preparing N-Acetyl 3,5-dibromo-2-nitroaniline (B13142925). The sequence of reactions—nitration, halogenation, and acetylation—is critical in navigating the regiochemical outcomes dictated by the principles of electrophilic aromatic substitution. The amino group of aniline is a strong activating group and is ortho-, para-directing, while the nitro group is a strongly deactivating, meta-directing group. Protecting the amino group as an acetamide (B32628) moderates its activating effect and retains its ortho-, para-directing influence. rsc.org

Regioselective Nitration Protocols and Mechanistic Considerations

Regioselective nitration is a cornerstone of synthesizing nitroaromatic compounds. The reaction typically involves an electrophilic aromatic substitution mechanism. The key electrophile, the nitronium ion (NO₂⁺), is generated in situ from a mixture of concentrated nitric acid and concentrated sulfuric acid. youtube.com

The choice of substrate is crucial for achieving the desired regioselectivity. In a potential synthesis of N-Acetyl 3,5-dibromo-2-nitroaniline, nitration could be performed on a 3,5-dibromoacetanilide precursor. In this scenario, the directing effects of the substituents already on the ring would guide the position of the incoming nitro group.

N-Acetyl Group (-NHCOCH₃): This group is activating and ortho-, para-directing. It directs incoming electrophiles to the C2, C4, and C6 positions.

Bromo Groups (-Br): Halogens are deactivating yet ortho-, para-directing. The two bromo groups at C3 and C5 would direct incoming electrophiles to the C2, C4, and C6 positions.

The combined directing effects of the N-acetyl and the two bromo groups strongly favor the substitution of the nitro group at the C2, C4, or C6 positions. The steric hindrance at C4 (between the two bromo groups) and the strong activation by the N-acetyl group would likely favor nitration at the C2 (or C6) position.

The reaction follows the electrophilic aromatic substitution mechanism where the benzene (B151609) ring acts as a nucleophile. researchgate.net Controlling the reaction temperature, often by cooling in an ice bath, is essential to prevent over-nitration and the formation of unwanted byproducts. youtube.comblogspot.com

| Parameter | Condition | Purpose |

| Reagents | Concentrated Nitric Acid (HNO₃) and Concentrated Sulfuric Acid (H₂SO₄) | Generation of the nitronium ion (NO₂⁺) electrophile. youtube.com |

| Solvent | Glacial Acetic Acid or Sulfuric Acid | Dissolves the acetanilide (B955) derivative. blogspot.com |

| Temperature | 0-10 °C | To control the exothermic reaction and prevent dinitration. blogspot.com |

| Addition | Slow, dropwise addition of nitrating mixture | To maintain a low concentration of HNO₃ and control the reaction rate. blogspot.com |

Controlled Halogenation Techniques for Dibromination on the Aromatic Ring

Controlled halogenation is essential for introducing two bromine atoms at specific positions on the aromatic ring. Classic electrophilic bromination often leads to ortho- and para-brominated products relative to an activating group. nih.gov To obtain the 3,5-dibromo substitution pattern relative to the amino group, the synthesis would likely start from a precursor where this arrangement can be logically established, such as 3,5-dibromoaniline (B181674).

Alternatively, if starting from aniline or acetanilide, direct bromination would yield ortho- and para-isomers, not the desired meta-substituted dibromo product. Therefore, a multi-step process starting from a different precursor or employing advanced catalytic methods would be necessary.

For substrates that are highly activated, such as anilines, bromination can be rapid and difficult to control. Using a protecting group like the acetyl group on the nitrogen atom moderates the reactivity. Common brominating agents include molecular bromine (Br₂) or N-bromosuccinimide (NBS). The choice of solvent and catalyst can influence the reaction's selectivity. For instance, a process for preparing 2,6-dibromo-4-nitroaniline (B165464) uses bromide-bromate salts in an aqueous acidic medium, highlighting an alternative to molecular bromine. semanticscholar.org

N-Acetylation Procedures for Amide Formation and Amino Group Protection

N-acetylation is a fundamental step in the synthesis of substituted anilines. It serves two primary purposes: protecting the amino group from oxidation by strong acids (like the nitrating mixture) and reducing its high reactivity in electrophilic aromatic substitution reactions. rsc.org The conversion of the highly activating amino group (-NH₂) into a moderately activating N-acetyl group (-NHCOCH₃) allows for more controlled subsequent reactions. rsc.org

The procedure typically involves reacting the precursor aniline derivative with acetic anhydride (B1165640). rsc.org Glacial acetic acid can be used as a solvent. blogspot.com The reaction is often exothermic, and temperature control may be required. The resulting acetanilide derivative is then carried forward to the next step in the synthesis. This process is reversible via acid or basic hydrolysis if the free amine is desired in the final product. rsc.org

A general procedure involves:

Dissolving the aniline derivative in a suitable solvent like glacial acetic acid.

Adding acetic anhydride, often portion-wise, to control the exothermic reaction. rsc.org

Allowing the reaction to proceed to completion.

Precipitating the N-acetylated product by pouring the reaction mixture into ice-water. rsc.org

Collecting the solid product by filtration and washing it to remove residual acid. rsc.org

Optimization of Reaction Sequences and Isolation Methods

The order of synthetic steps is paramount to successfully synthesize this compound. Based on the directing effects of the substituents, a plausible and optimized reaction sequence is proposed:

Starting Material: 3,5-Dibromoaniline. This precursor establishes the required 3,5-dibromo substitution pattern from the outset.

N-Acetylation: The 3,5-dibromoaniline is treated with acetic anhydride to form N-acetyl-3,5-dibromoaniline (3,5-dibromoacetanilide). This protects the amino group and sets up the directing effects for the subsequent nitration step.

Regioselective Nitration: The 3,5-dibromoacetanilide is nitrated using a mixture of nitric and sulfuric acid. The ortho-, para-directing N-acetyl group and the ortho-, para-directing bromo groups all direct the incoming nitro group to the C2, C4, and C6 positions. Steric hindrance and the powerful directing effect of the acetylamino group favor nitration at the C2 position, yielding the target molecule.

Isolation and Purification: After the final synthetic step, the crude product is isolated from the reaction mixture. A common work-up procedure involves pouring the acidic reaction mixture onto ice to precipitate the solid product. magritek.com The precipitate is then collected by vacuum filtration and washed thoroughly with water to remove residual acids. magritek.com

Further purification is typically achieved through recrystallization. researchgate.net A suitable solvent, such as ethanol (B145695) or an ethanol-water mixture, is chosen in which the desired product has high solubility at high temperatures but low solubility at low temperatures, while impurities remain in solution. youtube.comresearchgate.net This process allows for the isolation of this compound in high purity. usbio.net

Emerging Synthetic Approaches and Process Intensification

To improve the efficiency, safety, and environmental footprint of organic syntheses, modern techniques are being explored. Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes.

Microwave-Assisted Synthesis for Reaction Acceleration and Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions. chim.it This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently through a mechanism known as dielectric heating. This often leads to dramatic reductions in reaction times, from hours to minutes, and can result in higher yields and cleaner reaction profiles compared to conventional heating methods. mdpi.commdpi.com

The application of microwave irradiation could significantly enhance the synthesis of this compound. Each of the key steps in the multi-step synthesis could potentially be accelerated:

N-Acetylation: Microwave-assisted acetylation reactions have been shown to proceed rapidly, often in just a few minutes, with high yields. unito.it

Nitration and Bromination: Electrophilic aromatic substitution reactions, including nitration and halogenation, can be effectively promoted by microwave heating. nih.gov The controlled and rapid heating can improve reaction efficiency and may influence regioselectivity.

The use of microwave synthesis aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of smaller amounts of solvent. chim.it

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

| Heating Mechanism | Conduction and convection (external) | Dielectric heating (internal, rapid, uniform) chim.it |

| Reaction Time | Typically hours unito.it | Typically minutes mdpi.commdpi.com |

| Energy Efficiency | Lower | Higher, targeted heating chim.it |

| Yields | Often moderate to good | Often improved yields unito.itnih.gov |

| Side Reactions | More prevalent due to prolonged heating | Often reduced due to short reaction times |

Application of Ionic Liquid Catalysts in Bromination and Nitration Reactions

Ionic liquids (ILs) have emerged as versatile solvents and catalysts in organic synthesis due to their unique properties, including low vapor pressure, high thermal stability, and tunable solvency. In the context of electrophilic aromatic substitution reactions like bromination and nitration, ILs can enhance reaction rates, improve selectivity, and facilitate catalyst recycling.

Research has explored various ionic liquid systems for aromatic nitration. Imidazolium-based ILs, for example, have been utilized as effective media for the nitration of activated aromatic compounds. arkat-usa.org Systems such as isoamyl nitrate (B79036)/TfOH, isoamyl nitrate/BF3·Et2O, and ammonium (B1175870) nitrate/trifluoroacetic anhydride (NH4NO3/TFAA) have shown promise in these alternative solvents. arkat-usa.org Another approach involves using bismuth nitrate in [BMIM][PF6] (1-butyl-3-methylimidazolium hexafluorophosphate), which proved efficient for nitrating activated arenes under mild conditions, often exhibiting faster reaction rates compared to conventional solvents like 1,2-dichloroethane. arkat-usa.org

For halogenation, ionic liquids can also play a crucial role. Studies on the oxidative bromination of alkenes have been conducted in ionic liquids like BMImBr (1-butyl-3-methylimidazolium bromide), where the IL itself can participate in the reaction or influence the catalytic cycle. researchgate.net While direct studies on the bromination of N-acetyl-2-nitroaniline derivatives in ionic liquids are not extensively detailed in the provided literature, the principles derived from arene halogenation suggest their potential applicability. The choice of the ionic liquid's cation and anion is critical, as it can affect the reactivity and selectivity of the brominating or nitrating species. mdpi.com Dicationic ionic liquids have also been synthesized and studied, indicating a broad scope for designing ILs tailored for specific catalytic applications. mdpi.com

Table 1: Examples of Nitration Systems Utilizing Ionic Liquids

| Aromatic Substrate | Nitrating System | Ionic Liquid Solvent | Key Finding |

|---|---|---|---|

| Activated Arenes | Bismuth Nitrate (BN) | [BMIM][PF6] | Efficient nitration under mild conditions without external promoters. arkat-usa.org |

| Simple Arenes | Isoamyl nitrate/TfOH | Imidazolium ILs | Identified as a promising system for aromatic nitration. arkat-usa.org |

Aqueous Medium Synthesis and Solvent Minimization Strategies

The replacement of volatile organic compounds (VOCs) with water as a solvent is a primary goal of green chemistry. Aqueous synthesis offers significant advantages in terms of cost, safety, and environmental impact. While organic substrates often have low solubility in water, methodologies have been developed to facilitate reactions in aqueous media, including the use of phase-transfer catalysts or in situ generation of reagents.

A notable example of this strategy is the development of an organic solvent-free process for the preparation of 2,6-dibromo-4-nitroaniline, a compound structurally related to the target molecule. This method utilizes a combination of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO3) in an aqueous acidic medium at ambient temperature. researchgate.netsemanticscholar.orgrsc.org This reagent system generates the brominating agent, likely hypobromous acid (HOBr), in situ. researchgate.net

This process demonstrates high efficiency and sustainability. After the reaction is complete, the solid product can be easily isolated by simple filtration and washed with water. researchgate.netsemanticscholar.orgrsc.org A key advantage of this method is the ability to recycle the aqueous acidic filtrate for subsequent batches without a significant loss in product yield or purity, demonstrating its potential for industrial application. researchgate.netsemanticscholar.orgrsc.org The method's applicability has been extended to other aromatic substrates, including phenols, anilines, and aromatic ethers, highlighting its versatility. researchgate.net

Table 2: Synthesis of 2,6-dibromo-4-nitroaniline in Aqueous Medium

| Starting Material | Brominating Agent | Reaction Medium | Key Advantages | Yield |

|---|

This approach significantly minimizes waste and avoids the use of hazardous organic solvents, aligning with the principles of sustainable chemical synthesis. nih.gov

Reactivity and Reaction Pathways of N Acetyl 3,5 Dibromo 2 Nitroaniline

Nucleophilic Aromatic Substitution Mechanisms on the Activated Aromatic Ring

The aromatic ring of N-Acetyl 3,5-dibromo-2-nitroaniline (B13142925) is highly activated towards nucleophilic attack due to the presence of potent electron-withdrawing groups. This activation facilitates nucleophilic aromatic substitution (SNAr), a primary reaction pathway for this class of compounds.

Influence of Electron-Withdrawing Nitro and Bromine Substituents on Reactivity

The reactivity of the benzene (B151609) ring in N-Acetyl 3,5-dibromo-2-nitroaniline towards nucleophiles is significantly enhanced by the cumulative electron-withdrawing effects of the nitro group and the two bromine atoms. The nitro group, in particular, is a powerful activating group for SNAr reactions. smolecule.commasterorganicchemistry.com Its strong inductive and resonance effects withdraw electron density from the aromatic ring, making it highly electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com

The bromine atoms also contribute to the electron deficiency of the ring through their inductive effect. In SNAr reactions, the rate is often determined by the attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.commdpi.com The presence of electron-withdrawing groups, especially at positions ortho and para to the leaving group, stabilizes this intermediate by delocalizing the negative charge, thereby lowering the activation energy and accelerating the reaction. masterorganicchemistry.com In this compound, the nitro group is ortho to one bromine atom and para to the other, providing substantial stabilization for a potential intermediate where either bromine acts as a leaving group.

Table 1: Influence of Substituents on Nucleophilic Aromatic Substitution Reactivity

| Substituent | Electronic Effect | Influence on Ring | Impact on SNAr Rate |

|---|---|---|---|

| Nitro (-NO₂) | Strong electron-withdrawing (Inductive & Resonance) | Deactivates for EAS, Activates for SNAr | Strong acceleration |

| Bromine (-Br) | Electron-withdrawing (Inductive), Weakly deactivating | Deactivates for EAS, Activates for SNAr | Moderate acceleration |

Reactivity with Diverse Nucleophiles and Product Selectivity

The activated aromatic ring of this compound can react with a variety of nucleophiles, leading to the substitution of one or both bromine atoms. smolecule.com The selectivity of the reaction, determining which bromine is replaced and whether mono- or di-substitution occurs, depends on the nature of the nucleophile, the reaction conditions, and steric hindrance.

Common nucleophiles in SNAr reactions include alkoxides, phenoxides, amines, and thiols. For instance, reaction with sodium methoxide (B1231860) would be expected to yield a methoxy-substituted product. The regioselectivity is governed by the positions of the activating groups. Given the arrangement in this compound, nucleophilic attack is favored at the carbon atoms bearing the bromine atoms. The relative rates of substitution at C3 versus C5 would be influenced by the combined electronic and steric environment.

Table 2: Hypothetical Reactivity of this compound with Various Nucleophiles

| Nucleophile | Reagent Example | Potential Product(s) |

|---|---|---|

| Alkoxide | Sodium methoxide (NaOCH₃) | N-Acetyl-3-bromo-5-methoxy-2-nitroaniline or N-Acetyl-5-bromo-3-methoxy-2-nitroaniline |

| Amine | Ammonia (NH₃) | N-Acetyl-3-amino-5-bromo-2-nitroaniline or N-Acetyl-5-amino-3-bromo-2-nitroaniline |

Hydrolysis and Deacylation of the N-Acetyl Amide Moiety

The N-acetyl group can be removed through hydrolysis, a reaction that can be promoted by either acidic or basic conditions to yield 3,5-dibromo-2-nitroaniline. smolecule.com This deacylation is a common transformation for N-acylated anilines. rsc.orgsavemyexams.com

Kinetic Studies of Acid-Catalyzed and Base-Promoted Hydrolysis

The hydrolysis of amides can be catalyzed by both acids and bases. savemyexams.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then breaks down to form the corresponding amine and carboxylic acid. rsc.org The reaction is typically carried out by refluxing with an aqueous acid like sulfuric acid. rsc.org

Base-Promoted Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. arkat-usa.org This process is generally considered a promotion rather than catalysis because the hydroxide ion is consumed in the reaction. The rate of alkaline hydrolysis is sensitive to both electronic and steric factors. arkat-usa.org Electron-withdrawing groups on the aromatic ring can increase the rate of hydrolysis by enhancing the electrophilicity of the carbonyl carbon. arkat-usa.org Therefore, the nitro and bromo substituents on this compound are expected to make the amide linkage more susceptible to base-promoted hydrolysis compared to unsubstituted acetanilide (B955).

Table 3: General Conditions for Amide Hydrolysis

| Condition | Reagents | General Mechanism |

|---|---|---|

| Acid-Catalyzed | Strong aqueous acid (e.g., H₂SO₄, HCl) + Heat | Protonation of carbonyl oxygen, followed by nucleophilic attack by water. |

Reduction of the Nitro Group to Amino Functionality

The nitro group of this compound can be chemically reduced to an amino group (-NH₂), a pivotal transformation in the synthesis of various derivatives. smolecule.com This reduction would convert the compound into N-acetyl-3,5-dibromo-1,2-diaminobenzene. A wide array of reagents and catalytic systems are available for the reduction of aromatic nitro compounds, often with high chemoselectivity, allowing the nitro group to be reduced in the presence of other functional groups like halogens and amides. organic-chemistry.org

Common methods for nitro group reduction that would be applicable include:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni).

Metal/Acid Systems: Classic examples include tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).

Transfer Hydrogenation: Using a hydrogen donor like formic acid in the presence of an iron-based catalyst. organic-chemistry.org

Modern Reagents: Mild and selective metal-free options, such as using trichlorosilane (B8805176) (HSiCl₃) with a tertiary amine or employing tetrahydroxydiboron, have been developed and show broad functional group tolerance. organic-chemistry.org

The choice of reducing agent can be critical to avoid unwanted side reactions, such as the reduction of the bromine atoms (hydrodebromination), which can sometimes occur under harsh catalytic hydrogenation conditions.

Table 4: Selected Reagents for Nitro Group Reduction

| Reagent/System | Conditions | Advantages |

|---|---|---|

| H₂, Pd/C | Pressurized H₂ gas, room or elevated temperature | High efficiency, clean reaction |

| Fe, HCl | Acidic aqueous solution, heat | Cost-effective, widely used |

| HSiCl₃, Et₃N | Metal-free, mild conditions | High functional group tolerance |

Catalytic Hydrogenation and Chemoselective Reducing Agent Applications

The selective reduction of the nitro group in the presence of other reducible functional groups, such as halogens, is a crucial transformation in organic synthesis. For this compound, the goal is to convert the nitro group to an amino group without affecting the bromine atoms or the amide functionality. Various catalytic systems have been developed for the chemoselective hydrogenation of nitroaromatics. mdpi.comnih.govresearchgate.netnih.gov

Several methods are suitable for the chemoselective reduction of halogenated nitroaromatics. researchgate.netchemicalbook.com For instance, catalytic transfer hydrogenation using ammonium (B1175870) formate (B1220265) with palladium on carbon has been shown to be effective for the reduction of nitroarenes while tolerating various functional groups. frontiersin.org Additionally, the use of specific catalysts like Pt-V/C or Raney Co has demonstrated high selectivity in the hydrogenation of halogenated nitroaromatics. researchgate.net The choice of catalyst and reaction conditions is critical to prevent hydrodehalogenation, a common side reaction. researchgate.net

Based on analogous reactions, the catalytic hydrogenation of this compound is predicted to yield N-(2-amino-3,5-dibromophenyl)acetamide.

| Reaction | Predicted Reagents and Conditions | Predicted Product | Reference for Analogy |

| Catalytic Hydrogenation | H₂, Pd/C, Ethanol (B145695) | N-(2-amino-3,5-dibromophenyl)acetamide | frontiersin.org |

| Catalytic Transfer Hydrogenation | Ammonium formate, Pd/C | N-(2-amino-3,5-dibromophenyl)acetamide | frontiersin.org |

| Chemoselective Reduction | Mn-based catalyst, H₂ | N-(2-amino-3,5-dibromophenyl)acetamide | nih.gov |

Formation of Diamino Derivatives and Subsequent Transformations

The product of the chemoselective reduction, N-(2-amino-3,5-dibromophenyl)acetamide, is an ortho-phenylenediamine derivative. These compounds are valuable precursors for the synthesis of a variety of heterocyclic systems. googleapis.com The presence of the N-acetyl group and the two bromine atoms can influence the subsequent cyclization reactions.

One of the most common reactions of ortho-phenylenediamines is the condensation with 1,2-dicarbonyl compounds to form quinoxalines. rsc.orgrsc.orgresearchgate.netarabjchem.org For example, the reaction of N-(2-amino-3,5-dibromophenyl)acetamide with a dicarbonyl compound like glyoxal (B1671930) would be expected to yield a substituted quinoxaline. The reaction typically proceeds under mild acidic or thermal conditions. rsc.org

Another important transformation is the intramolecular cyclization to form benzimidazoles. For instance, treatment of N-acylated o-aminoanilines with acid can lead to the formation of benzimidazoles. mdpi.com In the case of N-(2-amino-3,5-dibromophenyl)acetamide, heating in the presence of an acid could potentially lead to the formation of 4,6-dibromo-2-methylbenzimidazole.

| Reaction Type | Predicted Reactants | Predicted Product | Reference for Analogy |

| Quinoxaline Synthesis | N-(2-amino-3,5-dibromophenyl)acetamide, Glyoxal | 6,8-Dibromo-5-acetamidoquinoxaline | rsc.orgresearchgate.net |

| Benzimidazole (B57391) Synthesis | N-(2-amino-3,5-dibromophenyl)acetamide, Acid (e.g., HCl) | 4,6-Dibromo-2-methyl-1H-benzimidazole | mdpi.com |

| Benzimidazolone Synthesis | N-(2-amino-3,5-dibromophenyl)acetamide, N,N'-Carbonyldiimidazole (CDI) | 5,7-Dibromo-1,3-dihydro-2H-benzimidazol-2-one | google.com |

Electrophilic Reactivity and Further Substitution Patterns

The benzene ring of this compound has two unsubstituted positions, C4 and C6. The directing effects of the existing substituents will determine the regioselectivity of any further electrophilic aromatic substitution reactions. The acetamido group (-NHCOCH₃) is an ortho-, para-directing and activating group. However, its activating effect is attenuated by the presence of the strongly deactivating nitro group (-NO₂) and the two deactivating bromine atoms. The nitro group is a meta-directing group.

Investigation of Additional Halogenation Sites

Further halogenation of this compound would introduce a third halogen atom onto the aromatic ring. The acetamido group directs ortho and para. The para position is already occupied by a bromine atom. The ortho positions are C2 (occupied by the nitro group) and C6. The nitro group directs meta to itself, which would be positions C4 and C6. Both the acetamido and nitro groups, therefore, favor substitution at the C6 position. The existing bromine atoms also influence the regioselectivity.

Given the combined directing effects, the most likely position for further electrophilic halogenation is the C6 position. However, the already heavily substituted and deactivated nature of the ring would likely require harsh reaction conditions. researchgate.net

| Reaction | Predicted Reagents and Conditions | Predicted Major Product | Reference for Analogy |

| Bromination | Br₂, FeBr₃ | N-Acetyl-3,5,6-tribromo-2-nitroaniline | researchgate.net |

| Chlorination | Cl₂, FeCl₃ | N-Acetyl-3,5-dibromo-6-chloro-2-nitroaniline | rsc.org |

Potential for Nitration at Unsubstituted Positions

Introducing another nitro group onto the ring would be challenging due to the presence of three strongly deactivating groups (two bromines and one nitro group). google.com The acetamido group, while activating, may not be sufficient to overcome the deactivating effects of the other substituents. If nitration were to occur, the directing effects would again point towards the C6 position as the most probable site of substitution. The reaction would likely require forcing conditions, such as fuming nitric acid and sulfuric acid at elevated temperatures. chemicalbook.com

| Reaction | Predicted Reagents and Conditions | Predicted Major Product | Reference for Analogy |

| Nitration | HNO₃, H₂SO₄ (fuming) | N-Acetyl-3,5-dibromo-2,6-dinitroaniline | researchgate.net |

The CAS number for this compound is 855929-29-2. While this compound is listed by some chemical suppliers, the detailed experimental data required for a thorough analysis of its spectroscopic properties—including Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (FT-IR, Raman), Mass Spectrometry, and Electronic Spectroscopy (UV-Vis)—is not published in accessible scientific journals or databases.

To provide a comprehensive and scientifically accurate article that adheres to the user's detailed outline, specific data from primary research is necessary. This would include:

NMR Data: ¹H and ¹³C chemical shifts, coupling constants, and data from two-dimensional NMR techniques (COSY, HMQC, HMBC) are essential for a full structural assignment and connectivity mapping. Furthermore, variable temperature NMR studies would be required to discuss conformational analysis and rotational barriers.

Vibrational Spectroscopy Data: FT-IR and Raman spectra are needed to identify characteristic vibrational frequencies of the functional groups and to analyze potential hydrogen bonding.

Mass Spectrometry Data: Precise molecular weight determination and an analysis of the fragmentation pattern are crucial for confirming the molecular formula and understanding the compound's stability and decomposition pathways under ionization.

Electronic Spectroscopy Data: UV-Vis spectra are necessary to characterize the electronic transitions and define the chromophores within the molecule.

Without access to this foundational data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. Further empirical research and publication of the findings for this compound are needed before a comprehensive spectroscopic characterization can be documented.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Ground State Geometry and Electronic Structure

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity; a smaller gap suggests higher reactivity. researchgate.net

In substituted anilines, the HOMO is typically localized on the electron-rich amino group and the phenyl ring, while the LUMO is often centered on the electron-withdrawing nitro group. researchgate.netsphinxsai.com This distribution facilitates intramolecular charge transfer from the donor (acetylamino) to the acceptor (nitro) portion of the molecule. For N-Acetyl 3,5-dibromo-2-nitroaniline (B13142925), the presence of two bromine atoms is expected to further influence the energies of these orbitals.

Table 1: Predicted Frontier Molecular Orbital Energies and Properties for N-Acetyl 3,5-dibromo-2-nitroaniline (by analogy) (Disclaimer: The following data is illustrative and based on typical values for similar nitroaniline compounds as specific data for the title compound is not available.)

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.8 |

| LUMO Energy | -2.5 |

| HOMO-LUMO Energy Gap (ΔE) | 4.3 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP surface displays regions of negative potential (electron-rich, typically shown in red) and positive potential (electron-poor, shown in blue).

For this compound, the most negative potential is expected to be localized around the oxygen atoms of the nitro group, making them the primary sites for electrophilic attack. researchgate.net Conversely, the hydrogen atom of the amino group and regions around the bromine atoms may exhibit positive potential, indicating susceptibility to nucleophilic attack.

Quantum Chemical Descriptors for Reactivity and Stability Assessments

From the HOMO and LUMO energy values, several quantum chemical descriptors can be derived to quantify the reactivity and stability of a molecule. acs.orgresearchgate.net These descriptors provide a quantitative framework for understanding the molecule's behavior in chemical reactions.

Chemical hardness (η) and its inverse, chemical softness (S), are measures of a molecule's resistance to change in its electron distribution. Electronegativity (χ) indicates the power of a molecule to attract electrons. These parameters are calculated using the energies of the HOMO and LUMO. researchgate.net

Electronegativity (χ) = - (EHOMO + ELUMO) / 2

Chemical Hardness (η) = (ELUMO - EHOMO) / 2

Chemical Softness (S) = 1 / (2η)

A high chemical hardness suggests low reactivity and high stability, which is typical for aromatic compounds. researchgate.net

Table 2: Predicted Quantum Chemical Descriptors for this compound (by analogy) (Disclaimer: The following data is illustrative and based on typical values for similar nitroaniline compounds as specific data for the title compound is not available.)

| Descriptor | Predicted Value (eV) |

|---|---|

| Electronegativity (χ) | 4.65 |

| Chemical Hardness (η) | 2.15 |

| Chemical Softness (S) | 0.23 |

Conformational Analysis and Potential Energy Surface Exploration

The presence of the N-acetyl group introduces rotational freedom around the C-N bond, leading to different possible conformations. researchgate.net Conformational analysis involves mapping the potential energy surface by systematically rotating this bond to identify the most stable conformer. For N-acetylated anilines, the planarity of the molecule is a key factor, with the most stable conformation often being the one that maximizes conjugation and intramolecular hydrogen bonding. fccc.edu In the case of this compound, the steric hindrance from the ortho-nitro group and the two bromine atoms will significantly influence the rotational barrier and the preferred orientation of the acetyl group. The most stable conformer is likely one where the acetyl group is oriented to allow for the formation of an intramolecular hydrogen bond with the nitro group, thereby enhancing the molecule's stability.

Simulation of Spectroscopic Parameters and Correlation with Experimental Data

Computational methods can simulate various spectroscopic data, such as vibrational (FTIR and Raman) and electronic (UV-Vis) spectra. sphinxsai.comulisboa.pt By comparing these simulated spectra with experimental results, the accuracy of the computational model can be validated, and a detailed assignment of the spectral bands can be achieved.

For halogenated nitroanilines, DFT calculations have been shown to accurately predict vibrational frequencies, although a scaling factor is often applied to correct for anharmonicity and basis set limitations. sphinxsai.com The simulated UV-Vis spectrum, calculated using Time-Dependent DFT (TD-DFT), can provide insights into the electronic transitions, such as the π → π* and n → π* transitions, which are characteristic of such conjugated systems. acs.orgscirp.org The primary absorption bands in the UV-Vis spectrum of this compound would be associated with charge-transfer transitions from the substituted aniline (B41778) ring to the nitro group.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides powerful tools for elucidating the intricate details of chemical reactions, including the mapping of reaction pathways and the characterization of fleeting transition states. For this compound, theoretical studies are crucial for understanding its reactivity, the mechanisms of its formation, and its interactions with other molecules. Such studies often employ quantum mechanical methods like Density Functional Theory (DFT) to model the potential energy surface of a reaction, identifying the lowest energy path from reactants to products.

Detailed research into the specific reaction pathway modeling and transition state characterization for the synthesis or subsequent reactions of this compound is not extensively available in the public literature. However, we can infer the types of computational analyses that would be relevant by examining studies on structurally similar molecules.

Theoretical investigations would typically focus on key reaction steps, such as the electrophilic aromatic substitution (bromination and nitration) on the aniline precursor. For instance, in the bromination of an N-acetylated aniline derivative, computational modeling could explore the following:

Reactant Complex Formation: The initial interaction and geometry of the N-acetylated aniline derivative with the brominating agent (e.g., Br₂ with a Lewis acid catalyst).

Transition State of Bromine Addition: The structure and energy of the transition state for the formation of the sigma complex (arenium ion). This is a critical step in determining the regioselectivity of the bromination.

Intermediate Sigma Complex: The stability and geometry of the intermediate arenium ion, with the bromine atom attached to the ring.

Transition State for Deprotonation: The transition state associated with the removal of a proton from the sigma complex to restore aromaticity.

Product Complex: The final complex of the brominated product with the catalyst and byproducts.

A similar approach would be applied to model the nitration step. The characterization of transition states involves calculating their geometries, vibrational frequencies (where a single imaginary frequency corresponds to the reaction coordinate), and activation energies. These calculations provide a quantitative understanding of the reaction kinetics.

While specific data tables for this compound are not available, a hypothetical data table for a modeled bromination step might look like the one below. This table illustrates the kind of data that would be generated from such a computational study.

| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Key Geometric Parameter |

|---|---|---|---|

| Reactants (Aniline Derivative + Br₂) | 0.0 | 0.0 | - |

| Transition State 1 (Sigma Complex Formation) | +15.2 | +16.5 | C-Br bond length: 2.3 Å |

| Intermediate (Sigma Complex) | -5.8 | -4.5 | C-Br bond length: 2.1 Å |

| Transition State 2 (Deprotonation) | +2.1 | +1.8 | C-H bond length: 1.5 Å |

| Products (Brominated Aniline + HBr) | -12.4 | -13.1 | - |

Further computational studies could also investigate the conformational landscape of this compound itself, particularly the rotational barriers around the N-C(aryl) and C(aryl)-N(acetyl) bonds, which can influence its reactivity and intermolecular interactions.

Crystallographic Analysis and Solid State Structure

Single-Crystal X-ray Diffraction for Definitive Molecular Structure

The molecular geometry of N-Acetyl 3,5-dibromo-2-nitroaniline (B13142925) is defined by its bond lengths, bond angles, and dihedral angles. These parameters are influenced by the hybridization of the atoms and the electronic effects of the various substituents on the aromatic ring. For instance, 2-nitroaniline (B44862) derivatives often feature an intramolecular hydrogen bond that influences the geometry of the amino and nitro groups. researchgate.net

| Bond | Expected Length (Å) |

| C-Br | ~1.85 - 1.90 |

| C-N (nitro) | ~1.45 - 1.49 |

| N-O (nitro) | ~1.22 - 1.25 |

| C-N (amide) | ~1.35 - 1.42 |

| C=O (amide) | ~1.22 - 1.24 |

| C-C (ring) | ~1.38 - 1.40 |

Note: These values are approximate and based on data from analogous structures.

| Angle | Expected Value (°) |

| C-C-C (ring) | ~118 - 122 |

| C-C-Br | ~119 - 121 |

| C-C-N (nitro) | ~118 - 122 |

| O-N-O (nitro) | ~123 - 126 |

| C-N-C (amide) | ~125 - 129 |

| N-C=O (amide) | ~120 - 123 |

Note: These values are approximate and based on data from analogous structures.

The benzene (B151609) ring itself is expected to be largely planar. researchgate.net However, the substituents—the nitro group, the acetylamino group, and the two bromine atoms—introduce significant steric hindrance. The nitro group at the 2-position is likely to be twisted out of the plane of the aromatic ring to minimize steric clash with the adjacent N-acetyl group and the bromine atom at the 3-position. researchgate.net

Similarly, the N-acetyl group will adopt a specific conformation. In many ortho-nitroacetanilides, an intramolecular hydrogen bond forms between the amide N-H and an oxygen atom of the ortho-nitro group. researchgate.netbrunel.ac.uk This interaction creates a six-membered pseudocycle, which significantly influences the conformation, forcing the C=O, N-H, and NO2 groups into a relatively coplanar arrangement with each other, though this entire system may be tilted with respect to the aromatic ring. researchgate.net

Intermolecular Interactions and Crystal Packing Motifs

The way individual molecules of N-Acetyl 3,5-dibromo-2-nitroaniline pack together in the solid state is dictated by a variety of intermolecular interactions. These non-covalent forces, including hydrogen bonds and halogen interactions, are fundamental to the formation of a stable crystal lattice. acs.org

Hydrogen bonding is expected to be a dominant force in the crystal packing of this compound. As mentioned, a strong intramolecular N-H···O hydrogen bond between the amide proton and an oxygen of the ortho-nitro group is highly probable. researchgate.netbrunel.ac.uk This is a common feature in 2-nitroaniline derivatives and related acetanilides, leading to a stable six-membered ring structure. researchgate.net

Given the presence of two bromine atoms, halogen-based interactions are anticipated to play a significant role in the crystal structure. researchgate.net Specifically, bromine-bromine (Br···Br) interactions, a type of halogen bond, can occur where the distance between the bromine atoms of adjacent molecules is less than the sum of their van der Waals radii (approximately 3.70 Å). nih.gov For example, a crystallographic study of N-Acetyl-3,5-dibromo-l-tyrosine hemihydrate revealed a short intermolecular Br···Br contact of 3.2938 (3) Å, which helps to stabilize the crystal packing. nih.gov Similar interactions are plausible for this compound.

Furthermore, halogen-π interactions, where a bromine atom interacts with the electron-rich π-system of an adjacent aromatic ring, could also contribute to the stability of the crystal lattice. These directional interactions are increasingly recognized as important tools in crystal engineering. researchgate.net

Polymorphism Studies and Influence on Material Properties

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. This phenomenon is common in organic molecules, particularly those with conformational flexibility, such as acetanilides. brunel.ac.uk this compound is a strong candidate for exhibiting polymorphism due to the rotational freedom around the C(ring)-N(amide) and C(ring)-N(nitro) bonds.

Studies on related compounds, such as 4-methyl-2-nitroacetanilide (MNA), have identified multiple polymorphs that differ in color and stability. brunel.ac.uk These polymorphs are characterized by different hydrogen bonding patterns; for instance, one form may be dominated by the intramolecular N-H···O bond (often resulting in a yellow color), while another form may exhibit primarily intermolecular hydrogen bonds (appearing as white or colorless). brunel.ac.uk The transition between these forms can sometimes be induced by temperature or solvent changes. brunel.ac.uk It is reasonable to hypothesize that this compound could display similar polymorphic behavior, with each form possessing distinct physical properties like melting point, solubility, and stability. However, without experimental data, this remains a topic for future investigation.

Derivatization and Functionalization Strategies

Synthesis of Advanced Anilines and Nitrobenzenes from N-Acetyl 3,5-dibromo-2-nitroaniline (B13142925)

The structural framework of N-Acetyl 3,5-dibromo-2-nitroaniline provides a valuable platform for the synthesis of more complex aniline (B41778) and nitrobenzene (B124822) derivatives. The presence of the nitro group and the acetylated amine allows for selective chemical modifications.

One key transformation is the reduction of the nitro group to an amine, which can be achieved through various established methods, including catalytic hydrogenation. researchgate.net This yields an N-acetylated dibromo-diaminobenzene derivative, a valuable intermediate for further reactions. Conversely, the acetyl group can be hydrolyzed under acidic or basic conditions to liberate the free amine, providing access to 3,5-dibromo-2-nitroaniline. rsc.org This compound can then undergo a range of reactions typical of anilines, such as diazotization followed by Sandmeyer reactions to introduce a variety of functional groups in place of the amino group.

Furthermore, the bromine atoms on the aromatic ring can be displaced or coupled through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, to introduce new carbon-carbon or carbon-heteroatom bonds. derpharmachemica.com This allows for the synthesis of a diverse library of substituted anilines and nitrobenzenes with tailored electronic and steric properties. For instance, palladium-catalyzed cross-coupling reactions can be employed to functionalize the aryl bromide moieties, expanding the molecular complexity. nih.gov

A study by Zhou and co-workers described the bromination of 2-nitroaniline (B44862) to produce 3,5-dibromo-2-nitroaniline, which was then reduced to 3,5-dibromo-o-phenylenediamine. datapdf.com This highlights the utility of the dibrominated nitroaniline core in accessing highly functionalized diamines.

Incorporation into Complex Organic Scaffolds for Diverse Applications

The unique substitution pattern of this compound makes it an attractive building block for the synthesis of complex organic scaffolds. The presence of multiple reactive sites allows for its integration into larger, more intricate molecular architectures with potential applications in materials science and medicinal chemistry.

The aniline moiety, after deacetylation, can serve as a nucleophile in various condensation and substitution reactions. For example, it can be used to construct larger aromatic systems through reactions like the Buchwald-Hartwig amination, which forms new carbon-nitrogen bonds. The bromine atoms offer handles for metal-catalyzed cross-coupling reactions, enabling the connection of this core unit to other aromatic or aliphatic fragments.

One notable application is in the synthesis of biphenyl (B1667301) derivatives. For instance, the Ullmann condensation of bromo-acetanilides can lead to the formation of 2,2'-bis-(acetylamino)-biphenyl compounds. google.com This strategy can be adapted to this compound to create complex, sterically hindered biaryl systems. The resulting scaffolds can be further elaborated by modifying the nitro group and the remaining functional groups.

The synthesis of anthropomorphic "NanoPutian" molecules, while not directly starting from this compound, showcases the level of complexity that can be achieved with substituted aniline building blocks. researchgate.net The principles used in these syntheses, such as sequential functionalization and coupling reactions, are directly applicable to the elaboration of scaffolds derived from this compound.

Strategies for Further Bromination or Selective Functionalization of the Aromatic Nucleus

The aromatic ring of this compound is already heavily substituted, which influences the regioselectivity of further electrophilic aromatic substitution reactions. The directing effects of the existing substituents—the ortho, para-directing but deactivating acetylamino group, the meta-directing and strongly deactivating nitro group, and the ortho, para-directing but deactivating bromine atoms—must be carefully considered.

Further bromination of the aromatic nucleus is challenging due to the deactivating nature of the existing groups. However, under forcing conditions or with highly reactive brominating agents, it might be possible to introduce an additional bromine atom. The position of this new substituent would be governed by the combined directing effects of the groups already present. For instance, the position meta to the nitro group and ortho/para to the acetylamino group would be the most likely site of substitution.

Selective functionalization often relies on exploiting the differential reactivity of the existing functional groups. For example, the bromine atoms can be selectively targeted for lithium-halogen exchange followed by quenching with an electrophile to introduce a new substituent. This approach offers a powerful method for regioselective functionalization that is not easily achievable through direct electrophilic substitution.

Oxidative bromination techniques using reagents like a CaBr2-Br2 system or N,N-dibromo-p-toluenesulfonamide have been shown to be effective for the bromination of deactivated anilines and other aromatic compounds. researchgate.net These methods could potentially be applied to this compound to achieve further bromination under controlled conditions. The choice of reagent and reaction conditions would be crucial to control the selectivity and avoid unwanted side reactions.

Development of Heterocyclic Compounds Utilizing the Aniline Moiety

The aniline functionality within this compound is a key feature for the synthesis of various heterocyclic compounds. Following deacetylation to the free amine, this group can participate in a wide range of cyclization reactions to form fused or appended heterocyclic rings.

One common strategy involves the reaction of the aniline with bifunctional reagents. For example, reaction with α-haloketones can lead to the formation of indole (B1671886) derivatives through the Fischer indole synthesis, although the presence of the deactivating nitro group might hinder this reaction. A more viable approach could be the Bartoli indole synthesis, which is known to be effective with substituted nitroaromatics. researchgate.net

The synthesis of benzimidazoles is another important application. Condensation of the corresponding ortho-phenylenediamine (obtained after reduction of the nitro group) with aldehydes or carboxylic acids is a standard method for constructing the benzimidazole (B57391) ring system. rsc.org For instance, the reaction of an o-phenylenediamine (B120857) with benzoic acid in polyphosphoric acid can yield 2-arylbenzoimidazole derivatives. rsc.org

Furthermore, the aniline can be used to construct other nitrogen-containing heterocycles. For example, reaction with β-ketoesters can lead to the formation of quinoline (B57606) derivatives via the Conrad-Limpach or Knorr quinoline synthesis. The specific reaction pathway and the resulting heterocyclic system will depend on the chosen reaction partner and conditions. The synthesis of benzothiazole (B30560) derivatives has also been reported starting from substituted anilines, involving reaction with chloroacetyl chloride and subsequent cyclization. researchgate.netrsc.org

The vicinal arrangement of the amino and nitro groups after deacetylation can also be exploited. For example, reductive cyclization can lead to the formation of benzofuroxan (B160326) derivatives. frontiersin.org

Macromolecular Chemistry: Polymerization and Polymer-Supported Derivatives

The reactivity of this compound and its derivatives can be harnessed in the field of macromolecular chemistry to create functional polymers. The presence of multiple reactive sites allows for its use as a monomer, a cross-linking agent, or for immobilization onto a polymer support.

The bromine atoms on the aromatic ring are particularly useful for polymerization reactions. For example, they can participate in polycondensation reactions, such as Yamamoto or Suzuki polycondensation, to form conjugated polymers. mdpi.com These polymers are of interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The aniline functionality, after deacetylation, can also be used as a handle for polymerization. For instance, it can be converted into a polymerizable group, such as an acrylamide (B121943) or a maleimide. The resulting monomer can then be copolymerized with other vinyl monomers to incorporate the dibromo-nitroaniline unit into a polymer chain. mdpi.com

Alternatively, this compound can be attached to a pre-existing polymer support. This can be achieved by reacting one of its functional groups with a reactive group on the polymer backbone. For example, the aniline (after deacetylation) can be reacted with a polymer bearing electrophilic groups like chloromethyl or isocyanate moieties. The resulting polymer-supported derivative can be used as a scavenger resin in combinatorial chemistry or as a solid-phase catalyst.

The development of polymer-supported reagents and catalysts is an active area of research, aiming to simplify purification procedures and enable catalyst recycling. beilstein-journals.org The functional groups on this compound make it a suitable candidate for such applications. For instance, a polymer-supported version of this compound could be used in multi-step syntheses where the dibromo-nitroaniline moiety is incorporated into a target molecule, which is then cleaved from the resin in the final step.

Applications in Advanced Materials and Organic Synthesis

Role as a Key Intermediate in Fine Chemical Synthesis

N-Acetyl 3,5-dibromo-2-nitroaniline (B13142925) is primarily utilized as an intermediate in the synthesis of other organic compounds. Its structure provides a platform for a variety of chemical transformations, making it a valuable building block for creating more complex molecules with desired properties. The presence of reactive sites allows for further functionalization, leading to the production of fine chemicals used in diverse industries. A series of hexa- and octasubstituted biphenyls, which are key intermediates for discotic liquid crystal radicals, have been synthesized from halobenzene precursors, demonstrating the utility of such halogenated nitroanilines in creating complex molecular architectures. vanderbilt.edu The synthesis of these polyfunctionalized biphenyls often involves metal-mediated convergent synthesis, highlighting the importance of these intermediates in advanced organic synthesis. vanderbilt.edu

Precursor in Dye Chemistry and Pigment Design

The structure of N-Acetyl 3,5-dibromo-2-nitroaniline is foundational in the synthesis of various dyes and pigments. The aromatic amine portion of the molecule is a classic precursor for the diazotization reaction, a key step in the creation of azo dyes. nih.gov Azo dyes, characterized by the -N=N- linkage, are a significant class of synthetic colorants. researchgate.net

Synthesis of Azo Dye Monomers and Polymerizable Chromophores

Derivatives of nitroanilines are instrumental in creating azo dye monomers. For instance, 2,6-dibromo-4-nitroaniline (B165464), a related compound, is converted into a diazonium salt and then coupled with various N-aryl maleimides to produce dye monomers. mdpi.comresearchgate.net These monomers can then undergo radical polymerization to form colored polymers. mdpi.comresearchgate.net This approach allows for the incorporation of chromophores directly into polymer chains, leading to materials with stable and lasting color. The synthesis of azo dyes generally involves a two-step process: diazotization of an aromatic amine and subsequent coupling with a nucleophilic component. researchgate.net

Potential in Optoelectronic Materials Development

The development of new materials for optoelectronic devices, which are crucial for applications in optical telecommunications and signal processing, relies heavily on the design and synthesis of novel organic molecules with enhanced nonlinear optical properties. worldscientific.com Organic materials offer a wide variety of molecular structures that can be tailored for specific functionalities. worldscientific.com While direct research on this compound for optoelectronics is not extensively documented, its aniline-based structure is a common feature in molecules designed for such applications. conicet.gov.arresearchgate.net The nitro group, being a strong electron-withdrawing group, can contribute to the creation of push-pull systems within a molecule, a common strategy for enhancing nonlinear optical properties. The chemical diversity of nitro compounds makes them valuable for developing new functional materials, including those for optical and electronic applications. mdpi-res.com

Building Block for Agrochemicals and Specialty Chemical Production

Halogenated and nitrated anilines are important precursors in the synthesis of agrochemicals. beilstein-journals.org The specific combination of functional groups in this compound can be strategically utilized to build more complex molecules with pesticidal or herbicidal properties. The development of new and selective pesticides is a continuous effort to meet the increasing global demand for food. beilstein-journals.org Aniline (B41778) and its derivatives are used in the synthesis of pesticides, among other industrial products. researchgate.net

Ligand Design and Coordination Chemistry (for non-biological applications)

In the field of coordination chemistry, substituted anilines and related compounds can act as ligands, binding to metal ions to form complexes with specific geometries and properties. While there is no specific mention of this compound in the provided context, similar structures like substituted salicylaldehydes are known to coordinate with metal ions. For example, 3,5-dibromo-salicylaldehyde acts as a bidentate ligand, coordinating with nickel(II) ions. mdpi.com The nitrogen and oxygen atoms in this compound could potentially coordinate with metal centers, suggesting its utility in the design of novel ligands for various non-biological applications, such as catalysis or materials science.

Future Research Directions and Challenges

Development of Highly Regioselective and Stereoselective Synthetic Methods

A significant challenge in the synthesis of polysubstituted anilines is the precise control of substituent placement on the aromatic ring. Future research will need to focus on the development of synthetic methods that can introduce the acetyl, nitro, and bromo groups with high regioselectivity, minimizing the formation of isomeric impurities. The synthesis of p-nitroaniline, for instance, often involves a multi-step sequence including the protection of the amino group to control the regioselectivity of the subsequent nitration. azom.commagritek.com

Further complexity arises if chiral centers are introduced into derivatives of N-Acetyl 3,5-dibromo-2-nitroaniline (B13142925). For example, the development of stereoselective methods for reactions involving the acetyl group or potential side chains would be a crucial area of investigation. This could draw inspiration from established stereoselective syntheses, such as those for α-C-glycosides of N-acetylgalactosamine, where the stereochemistry is carefully controlled. researchgate.net

| Synthetic Challenge | Potential Methodologies | Key Considerations |

| Regiocontrolled introduction of substituents | Directed ortho-metalation, blocking groups, catalyst- and additive-free multi-component reactions | Steric and electronic effects of existing substituents, reaction conditions |

| Stereoselective derivatization | Chiral catalysts, asymmetric induction from chiral auxiliaries | Nature of the chiral center, enantiomeric excess, diastereoselectivity |

Comprehensive Mechanistic Investigations of Complex Transformations

The electronic landscape of N-Acetyl 3,5-dibromo-2-nitroaniline is complex, with the electron-donating acetylamino group and the electron-withdrawing nitro and bromo groups influencing its reactivity in electrophilic aromatic substitution reactions. The amino group is a powerful activating group, directing incoming electrophiles to the ortho and para positions. byjus.com However, the bulky bromine atoms and the deactivating nitro group introduce competing steric and electronic effects that can lead to complex reaction outcomes.

Future mechanistic studies should aim to unravel these intricate relationships. This could involve kinetic studies to determine the rate-determining steps in various transformations. For example, kinetic isotope effect studies have been used to indicate that bond formation is largely rate-determining in the electrophilic substitution of some anilines. cdnsciencepub.com Computational modeling will also be an invaluable tool for mapping reaction pathways and understanding the stability of intermediates and transition states.

Exploration of Novel Derivatization Pathways for Advanced Functional Materials

The unique substitution pattern of this compound makes it a promising scaffold for the synthesis of advanced functional materials. The presence of bromine atoms allows for further functionalization through cross-coupling reactions, while the nitro group can be reduced to an amine, opening up a plethora of derivatization possibilities. Halogenated nitroaromatics are important precursors in the synthesis of a wide variety of industrial products, including pesticides and dyes. nih.gov

Research in this area could focus on synthesizing derivatives with interesting optical, electronic, or biological properties. For example, nitroaniline derivatives are known to exhibit nonlinear optical (NLO) properties. indexcopernicus.comresearchgate.netresearchgate.netnih.govacs.org The specific substitution pattern of this compound could be systematically modified to tune these properties.

| Potential Derivative Class | Synthetic Strategy | Target Application |

| Polymeric materials | Polymerization of vinyl-functionalized derivatives | Organic electronics |

| Biologically active molecules | Reduction of the nitro group followed by amide coupling | Pharmaceuticals |

| Dyes and pigments | Azo coupling reactions after reduction of the nitro group | Industrial colorants |

Integration with Automated Synthesis and High-Throughput Experimentation

The exploration of the vast chemical space accessible from this compound can be significantly accelerated through the integration of automated synthesis and high-throughput experimentation (HTE). These technologies allow for the rapid synthesis and screening of large libraries of compounds, which is crucial for the discovery of new materials and the optimization of reaction conditions. Recent advancements in automation have already begun to shift the landscape of pharmaceutical development. acs.org

Future research should focus on developing robust and reliable automated synthesis protocols for the derivatization of this compound. This would involve the adaptation of existing synthetic methods to be compatible with robotic platforms and the development of high-throughput analytical techniques for rapid characterization of the resulting products.

Computational Design of Derivatives with Tailored Electronic and Structural Features

Computational chemistry offers a powerful tool for the rational design of this compound derivatives with specific, tailored properties. Quantum mechanical calculations can be used to predict the electronic properties of molecules, such as their HOMO-LUMO gaps, dipole moments, and polarizabilities, which are crucial for applications in electronics and optics. indexcopernicus.comresearchgate.net

Future research in this area will involve the use of quantitative structure-property relationship (QSPR) models to correlate the structural features of derivatives with their predicted properties. nih.gov This will enable the in-silico screening of large virtual libraries of compounds, allowing researchers to prioritize the synthesis of the most promising candidates. Machine learning techniques are also emerging as a powerful tool for developing predictive models for chemical features. arxiv.org

| Property to be Tailored | Computational Method | Relevant Structural Feature |

| Electronic band gap | Density Functional Theory (DFT) | Nature and position of substituents |

| Nonlinear optical response | Time-Dependent DFT (TD-DFT) | Molecular symmetry and charge distribution |

| Solubility | Molecular Dynamics (MD) simulations | Polarity and hydrogen bonding capacity |

Investigation of Solid-State Interactions for Crystal Engineering Applications

The arrangement of molecules in the solid state is dictated by a complex interplay of intermolecular interactions, including hydrogen bonds, halogen bonds, and π-π stacking. Crystal engineering aims to control these interactions to produce crystalline materials with desired properties. weizmann.ac.ilrsc.org The presence of bromine atoms in this compound makes it a particularly interesting candidate for studies involving halogen bonding.

Future research should focus on systematically investigating the solid-state packing of this compound and its derivatives. This will involve the synthesis of a series of related compounds and the determination of their crystal structures using X-ray diffraction. This experimental data, combined with computational modeling, will provide valuable insights into the factors that govern the self-assembly of these molecules in the solid state, paving the way for the rational design of new crystalline materials.

Q & A

Q. What are the recommended synthetic pathways for preparing N-Acetyl 3,5-dibromo-2-nitroaniline, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of nitroaniline derivatives typically involves sequential functionalization steps. For example, nitration of aniline precursors followed by bromination and acetylation is a common approach. outlines a nitroaniline synthesis using DMF as a solvent, potassium carbonate as a base, and alkyl halides for substitution . For bromination, controlled addition of bromine (Br₂) or N-bromosuccinimide (NBS) under inert conditions (e.g., in CCl₄ or DCM) is recommended. Optimization includes monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., excess brominating agents for di-substitution). Purification via column chromatography or recrystallization ensures product purity.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify acetyl protons (δ ~2.1–2.3 ppm) and aromatic protons (δ ~7.5–8.5 ppm). Bromine’s electronegativity deshields adjacent carbons, shifting signals upfield.

- IR : Confirm acetyl groups (C=O stretch ~1680–1700 cm⁻¹) and nitro groups (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹).

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z ~368 (C₈H₆Br₂N₂O₃) and isotopic patterns characteristic of bromine (1:2:1 for Br₂).

Q. What are the key solubility and stability considerations for handling this compound in experimental workflows?

- Methodological Answer : The compound’s solubility is likely limited in polar solvents (e.g., water) but moderate in DMSO or DMF. Stability tests under varying pH and temperature are critical. For example, highlights missing data (e.g., melting point, density) for structurally similar compounds, necessitating empirical validation . Store at –20°C in amber vials to prevent photodegradation.

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound derivatives?

- Methodological Answer : SC-XRD using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles, critical for confirming regioselectivity in bromination or acetylation . For example, reports a mean C–C bond length of 0.002 Å and R factor = 0.041 for a nitroaniline derivative, demonstrating high precision . Data collection at low temperatures (e.g., 113 K) minimizes thermal motion artifacts.

Q. What experimental strategies can address discrepancies in reactivity data for brominated nitroaniline derivatives?

- Methodological Answer : Contradictions in reactivity (e.g., unexpected substitution patterns) may arise from steric effects or solvent polarity. Use control experiments with deuterated solvents to probe kinetic isotope effects. Cross-validate findings via HPLC-MS and computational modeling (DFT calculations for transition states). ’s factorial ANOVA framework can be adapted to isolate variables (e.g., temperature, catalyst) .

Q. How can researchers design toxicity assays for this compound using in vivo or in vitro models?

- Methodological Answer : Employ a 2×2 factorial design (e.g., dose vs. exposure time) with endpoints like oxidative stress markers (e.g., ALT/AST levels, as in ) . For in vitro assays, use cell lines (e.g., HepG2) and measure IC₅₀ via MTT assays. Include positive controls (e.g., acetaminophen for hepatotoxicity) and validate with Western blotting for apoptosis markers (e.g., caspase-3).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。